molecular formula C6H10N2O6S B13026574 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)aceticacid

2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)aceticacid

Katalognummer: B13026574
Molekulargewicht: 238.22 g/mol
InChI-Schlüssel: XDAZSQNLJADIIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido group, a urea linkage, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid typically involves multiple steps, starting with the formation of the thietane ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids. The urea linkage is formed by reacting the thietane derivative with isocyanates or carbamates under controlled conditions. Finally, the acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be further oxidized to introduce additional functional groups.

    Reduction: The dioxido group can be reduced to form different derivatives.

    Substitution: The urea and acetic acid moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Wissenschaftliche Forschungsanwendungen

2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and dioxido group play crucial roles in binding to these targets, while the urea linkage and acetic acid moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)propanoic acid
  • 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)butanoic acid

Uniqueness

Compared to similar compounds, 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H10N2O6S

Molekulargewicht

238.22 g/mol

IUPAC-Name

2-[(1,1-dioxothietan-3-yl)carbamoylamino]oxyacetic acid

InChI

InChI=1S/C6H10N2O6S/c9-5(10)1-14-8-6(11)7-4-2-15(12,13)3-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)

InChI-Schlüssel

XDAZSQNLJADIIR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1(=O)=O)NC(=O)NOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.